Omeprazole-d3
Overview
Description
Omeprazole-d3 is a deuterated form of omeprazole, a well-known proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease, peptic ulcers, and other acid-related disorders. The deuterium atoms in this compound replace three hydrogen atoms, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolism research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of omeprazole-d3 involves the incorporation of deuterium atoms into the omeprazole molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can lead to the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Omeprazole-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding sulfide form.
Substitution: Substitution reactions can occur at the benzimidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide forms, and various substituted benzimidazole derivatives .
Scientific Research Applications
Omeprazole-d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used as an internal standard in mass spectrometry to study the pharmacokinetics of omeprazole.
Metabolism Studies: Helps in identifying and quantifying metabolites in biological samples.
Drug Development: Used in the development of new proton pump inhibitors and related compounds.
Biological Research: Investigates the effects of proton pump inhibitors on various biological pathways and systems.
Mechanism of Action
Omeprazole-d3, like omeprazole, exerts its effects by inhibiting the hydrogen/potassium adenosine triphosphatase enzyme (H+/K+ ATPase) in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively reduces gastric acid secretion, providing relief from acid-related disorders .
Comparison with Similar Compounds
Similar Compounds
Esomeprazole: A stereoisomer of omeprazole with similar pharmacological effects.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor used to treat similar conditions as omeprazole.
Uniqueness
Omeprazole-d3 is unique due to the presence of deuterium atoms, which provide several advantages in scientific research, including:
Increased Stability: Deuterium atoms form stronger bonds than hydrogen, leading to increased stability of the compound.
Enhanced Detection: The presence of deuterium allows for easier detection and quantification in mass spectrometry studies.
Reduced Metabolism: Deuterium substitution can slow down the metabolic rate of the compound, providing more accurate pharmacokinetic data.
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919273 | |
Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922731-01-9 | |
Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 922731-01-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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